Cas no 1804273-59-3 (3-(3-Bromopropyl)-4-(methylthio)benzyl chloride)

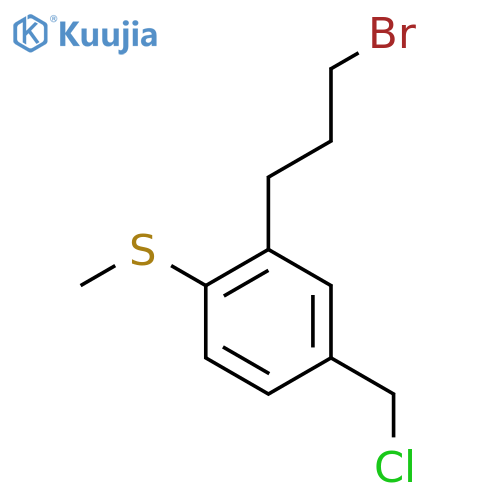

1804273-59-3 structure

商品名:3-(3-Bromopropyl)-4-(methylthio)benzyl chloride

CAS番号:1804273-59-3

MF:C11H14BrClS

メガワット:293.650860309601

CID:4981604

3-(3-Bromopropyl)-4-(methylthio)benzyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-(3-Bromopropyl)-4-(methylthio)benzyl chloride

-

- インチ: 1S/C11H14BrClS/c1-14-11-5-4-9(8-13)7-10(11)3-2-6-12/h4-5,7H,2-3,6,8H2,1H3

- InChIKey: IOLQLCOOCNPAFF-UHFFFAOYSA-N

- ほほえんだ: BrCCCC1C=C(CCl)C=CC=1SC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 154

- トポロジー分子極性表面積: 25.3

- 疎水性パラメータ計算基準値(XlogP): 4.2

3-(3-Bromopropyl)-4-(methylthio)benzyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013010856-250mg |

3-(3-Bromopropyl)-4-(methylthio)benzyl chloride |

1804273-59-3 | 97% | 250mg |

470.40 USD | 2021-06-25 | |

| Alichem | A013010856-1g |

3-(3-Bromopropyl)-4-(methylthio)benzyl chloride |

1804273-59-3 | 97% | 1g |

1,549.60 USD | 2021-06-25 | |

| Alichem | A013010856-500mg |

3-(3-Bromopropyl)-4-(methylthio)benzyl chloride |

1804273-59-3 | 97% | 500mg |

823.15 USD | 2021-06-25 |

3-(3-Bromopropyl)-4-(methylthio)benzyl chloride 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

1804273-59-3 (3-(3-Bromopropyl)-4-(methylthio)benzyl chloride) 関連製品

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量